1-(3-Methoxyoxan-4-yl)piperazine
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Overview
Description
1-(3-Methoxyoxan-4-yl)piperazine is a chemical compound with the molecular formula C10H21ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyoxan-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyoxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Methoxyoxan-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyoxan-4-yl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly to the muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)piperazine: Another piperazine derivative with similar structural features.
1-Methyl-4-(4-piperidinyl)piperazine: Used in synthetic applications and as a catalyst.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Investigated for their inhibitory effects on enzymes like acetylcholinesterase.
Uniqueness: 1-(3-Methoxyoxan-4-yl)piperazine is unique due to its specific methoxy substitution on the oxan ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O2/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
MCIDQOFLUGIVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1N2CCNCC2 |
Origin of Product |
United States |
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